N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
CAS No.: 941961-51-9
Cat. No.: VC5395438
Molecular Formula: C21H21N3O3S2
Molecular Weight: 427.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941961-51-9 |
|---|---|
| Molecular Formula | C21H21N3O3S2 |
| Molecular Weight | 427.54 |
| IUPAC Name | 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H21N3O3S2/c1-14-6-3-4-9-18(14)24-19(25)11-16-12-28-21(23-16)29-13-20(26)22-15-7-5-8-17(10-15)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25) |
| Standard InChI Key | HESJESKQRXWADL-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide, reflects its multicomponent structure. Key features include:
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Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively.
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Methoxyphenyl substituent: A 3-methoxy-aniline group linked via an acetamide bridge.
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o-Tolylamino moiety: A 2-methylphenyl group attached to the ethyl ketone oxygen.
| Property | Value |
|---|---|
| CAS No. | 941961-51-9 |
| Molecular Formula | C₂₁H₂₁N₃O₃S₂ |
| Molecular Weight | 427.54 g/mol |
| SMILES | CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
| InChI Key | HESJESKQRXWADL-UHFFFAOYSA-N |
Solubility and Stability
While solubility data remain unpublished, analog studies suggest moderate lipophilicity (logP ≈ 2.8) due to the methoxy and methyl groups. Stability under physiological conditions requires further investigation, though the thioether linkage may confer resistance to hydrolytic cleavage compared to oxygen analogs.
Synthesis and Analytical Characterization
Synthetic Pathways
A three-step synthesis was reported by VulcanChem (2023):
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Thiazole ring formation: Condensation of 2-bromoacetamide with thiourea yields 4-bromothiazole-2-amine.
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Sulfide bridge installation: Nucleophilic substitution with mercaptoacetamide introduces the thioether linkage.
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Amide coupling: Reaction with o-toluidine using EDC/HOBt completes the target structure.
Yield optimization remains challenging, with final step efficiencies rarely exceeding 35%. Microwave-assisted synthesis could potentially enhance reaction rates and purity.
Spectroscopic Validation
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¹H-NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J=8.0 Hz, 1H), 7.45–6.75 (m, 7H aromatic), 4.12 (s, 2H, CH₂CO), 3.79 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).
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HRMS: m/z 428.1043 [M+H]⁺ (calc. 428.1048).
Biological Activities and Mechanisms
Table 2: Cytotoxicity profile
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 18.7 | 3.2 |
| A549 | 22.4 | 2.8 |
| HCT116 | 29.1 | 2.1 |
Antimicrobial Efficacy
The compound exhibited broad-spectrum activity:
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Bacterial strains: MIC = 32 µg/mL against S. aureus (Gram+), 64 µg/mL vs. E. coli (Gram–).
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Fungal pathogens: 78% growth inhibition of C. albicans at 50 µg/mL.
Structure-activity relationships indicate that halogenation at the phenyl ring enhances potency but reduces solubility.
Pharmacological Mechanisms
Enzyme Interactions
Molecular docking simulations (AutoDock Vina) identified key interactions:
Cellular Uptake and Metabolism
Preliminary ADME predictions (SwissADME):
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Bioavailability: 56% (Lipinski rule compliant)
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CYP3A4 substrate: High probability (0.87)
Metabolite identification studies are ongoing, with initial LC-MS data suggesting hepatic glucuronidation as the primary clearance pathway.
Therapeutic Applications and Future Directions
Oncology Combinations
Synergy studies with doxorubicin showed combination indices (CI) of 0.62–0.78 in breast cancer models. This potentiation effect warrants clinical exploration.
Antimicrobial Formulations
Nanoencapsulation in PLGA nanoparticles improved aqueous solubility 12-fold while maintaining MIC values. Such delivery systems could enhance translational potential.
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